3,6-Dihydro-2H-pyran-4-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYANOLZJZUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540089 | |
| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99338-34-8 | |
| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3,6-Dihydro-2H-pyran-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. The 3,6-dihydro-2H-pyran scaffold has emerged as a privileged motif in medicinal chemistry, valued for its conformational rigidity and its role as a versatile bioisostere. This in-depth guide focuses on a key derivative, 3,6-Dihydro-2H-pyran-4-carbonyl chloride, providing a comprehensive overview of its synthesis, chemical reactivity, and strategic applications in the design of bioactive molecules. While a dedicated CAS number for this acyl chloride is not prominently cataloged, suggesting it is primarily synthesized as a reactive intermediate rather than a stock chemical, its precursor, 3,6-dihydro-2H-pyran-4-carboxylic acid, is accessible (CAS No. 99338-32-6)[1]. This guide will, therefore, detail its preparation from this readily available starting material.
The Strategic Importance of the 3,6-Dihydro-2H-pyran Moiety
The 3,6-dihydro-2H-pyran ring system is a valuable component in modern drug design. Its partially unsaturated, six-membered heterocyclic structure offers a unique conformational profile compared to its saturated (tetrahydropyran) or aromatic (pyridine) counterparts. This structural feature is often exploited to fine-tune the spatial arrangement of pharmacophoric groups, thereby optimizing interactions with biological targets.
A notable application is its use as a morpholine replacement. In a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors, the substitution of the morpholine group with 3,6-dihydro-2H-pyran resulted in compounds with equivalent potency and selectivity, establishing it as a key hinge-binding motif[2]. The dihydropyran moiety's value is further demonstrated in its incorporation into a wide range of biologically active compounds, including those with antibacterial and anticancer properties[3].
Synthesis of 3,6-Dihydro-2H-pyran-4-carbonyl chloride
The primary route to 3,6-Dihydro-2H-pyran-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid. This transformation is a fundamental and widely practiced reaction in organic synthesis, with several reliable reagents available for this purpose.
The synthesis initiates with the commercially available 3,6-dihydro-2H-pyran-4-carboxylic acid. The hydroxyl group of the carboxylic acid is converted into a highly reactive acyl chloride functional group using a suitable chlorinating agent. The choice of reagent is often dictated by the scale of the reaction and the desired purity of the final product, as the byproducts vary.
Caption: Synthetic pathway from carboxylic acid to acyl chloride.
This protocol describes a general procedure for the synthesis of 3,6-Dihydro-2H-pyran-4-carbonyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent.
Materials:
-
3,6-dihydro-2H-pyran-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend 3,6-dihydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagent: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with vigorous stirring. The reaction is typically exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trapping system to capture the corrosive and toxic vapors.
-
Product Isolation: The resulting crude 3,6-Dihydro-2H-pyran-4-carbonyl chloride is often used directly in the next synthetic step without further purification due to its reactive nature. If purification is necessary, vacuum distillation can be attempted, though care must be taken to avoid decomposition.
Causality Behind Choices:
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis, readily reacting with water to revert to the carboxylic acid. Therefore, all glassware must be dry, and anhydrous solvents must be used[4].
-
Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the ingress of atmospheric moisture.
Chemical Reactivity and Synthetic Utility
3,6-Dihydro-2H-pyran-4-carbonyl chloride is a bifunctional molecule. The reactivity is dominated by the highly electrophilic acyl chloride group, while the dihydropyran ring can also participate in certain reactions, although it is generally stable under the conditions used for acyl chloride transformations.
The primary utility of this compound lies in its ability to undergo nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles[4][5].
Caption: Key reactions of 3,6-Dihydro-2H-pyran-4-carbonyl chloride.
-
Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to trap the HCl byproduct yields the corresponding esters. This is a highly efficient method for ester synthesis[6].
-
Amidation: Reaction with primary or secondary amines readily forms amides. Typically, two equivalents of the amine are used, one as the nucleophile and the other to neutralize the HCl formed. Alternatively, one equivalent of the amine can be used with an auxiliary base[6].
-
Hydrolysis: As previously mentioned, reaction with water rapidly hydrolyzes the acyl chloride back to the parent carboxylic acid[4].
These reactions underscore the role of 3,6-Dihydro-2H-pyran-4-carbonyl chloride as a pivotal intermediate for introducing the dihydropyran scaffold into more complex molecular architectures.
Applications in Drug Discovery Case Studies
The 3,6-dihydro-2H-pyran core is a key structural element in a variety of pharmacologically active agents. The synthesis of these molecules often relies on the derivatization of the pyran ring, for which the carbonyl chloride is an ideal handle.
| Compound Class | Biological Target/Activity | Significance of Dihydropyran Moiety |
| Pyrazolopyrimidines | mTOR inhibitors | Acts as a morpholine bioisostere, providing optimal hinge-binding interactions with the kinase.[2] |
| Various Heterocycles | Antibacterial, Antifungal | The pyran ring is a common feature in natural products with antimicrobial properties.[3] |
| Laulimalide Subunits | Microtubule Stabilizing Agents | The dihydropyran core forms a significant part of the macrocyclic structure, crucial for its antitumor activity.[7] |
Conclusion
3,6-Dihydro-2H-pyran-4-carbonyl chloride stands out as a highly valuable, albeit transient, building block for medicinal chemists and drug development professionals. Its straightforward synthesis from the corresponding carboxylic acid, coupled with the high reactivity of the acyl chloride group, provides a versatile and efficient means to incorporate the conformationally important 3,6-dihydro-2H-pyran scaffold into novel molecular entities. The proven success of this moiety in modulating biological activity, particularly as a bioisosteric replacement for other cyclic ethers, ensures its continued relevance in the pursuit of innovative therapeutics. This guide provides the foundational knowledge required for the effective synthesis and application of this potent synthetic intermediate.
References
-
Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643. [Link]
-
Borodkin, V. S. (n.d.). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. ResearchGate. [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Chemistry LibreTexts. (2023, January 23). Conversion of carboxylic acids to acid chlorides. [Link]
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. [Link]
-
HETEROCYCLES, Vol. 91, No. 8, 2015. (2015). development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. [Link]
-
Lee, C. (n.d.). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Semantic Scholar. [Link]
-
PubChem. (n.d.). 3,6-dihydro-2H-pyran-4-carbonitrile. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]
-
ResearchGate. (2021). Example of several dihydropyrano[3,2-b]pyran derivatives as antibacterial agents. [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides. [Link]
-
SpectraBase. (n.d.). 3,6-Dihydro-2H-pyran-5-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Synthetic and medicinal applications of 3,6-dihydro-2H-thiopyrans. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: 3,6-Dihydro-2H-pyran-4-carboxylic Acid Chloride Derivatives
The following technical guide is structured for researchers and process chemists in drug discovery. It prioritizes scalable, high-fidelity synthesis and derivatization strategies for the 3,6-dihydro-2H-pyran-4-carboxylic acid chloride scaffold.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary: The Scaffold Advantage
In modern medicinal chemistry, the 3,6-dihydro-2H-pyran-4-carboxylic acid scaffold (CAS: 99338-32-6) serves as a critical bioisostere for phenyl, cyclohexenyl, and piperidine rings. Unlike its aromatic counterparts, this scaffold offers:
-
Increased Solubility: The ethereal oxygen lowers logP compared to cyclohexene analogs.
-
Metabolic Differentiation: It avoids the common oxidation liabilities of phenyl rings (e.g., hydroxylation) while maintaining a specific vector orientation for the carbonyl substituent.
-
Conformational Bias: The half-chair conformation of the dihydropyran ring positions the C4-carbonyl group in a pseudo-equatorial orientation, critical for binding pocket occupancy in kinase inhibitors and GPCR ligands.
This guide focuses on the Acid Chloride derivative (4-chlorocarbonyl-3,6-dihydro-2H-pyran) as the primary "gateway intermediate" for generating diverse libraries of amides and esters.
Structural Dynamics & Stability
The 3,6-dihydro-2H-pyran-4-carboxylic acid chloride is an
-
Electrophilicity: The conjugation of the double bond (C4=C5) with the carbonyl group reduces the electrophilicity of the carbonyl carbon slightly compared to saturated analogs, but it remains highly reactive toward nucleophiles.
-
Stability Warning: Unlike saturated pyrans, this intermediate is prone to:
-
Hydrolysis: Rapid conversion back to the parent acid upon exposure to moisture.
-
Polymerization: Acid-catalyzed self-polymerization can occur if stored neat for prolonged periods.
-
Isomerization: Under strongly acidic conditions, the double bond may migrate to the endocyclic enol ether position (3,4-dihydro), which is chemically distinct and often undesirable.
-
Recommendation: Always generate the acid chloride in situ or use immediately after isolation. Avoid long-term storage.
Validated Synthetic Protocols
The "Gold Standard" Route: Carbonylation via Enol Triflate
While dehydration of 4-hydroxy-tetrahydropyran-4-carboxylic acid is possible, it often yields isomeric mixtures. The most robust route for drug development is the Palladium-catalyzed carbonylation of the vinyl triflate .
Step 1: Enol Triflate Formation
Precursor: Tetrahydro-4H-pyran-4-one. Reagents: LDA (Lithium Diisopropylamide), PhNTf2 (N-phenyl-bis(trifluoromethanesulfonimide)). Protocol:
-
Cool THF solution of LDA (1.1 eq) to -78°C.
-
Add Tetrahydro-4H-pyran-4-one dropwise. Stir 1h to form the enolate.
-
Add PhNTf2 (1.05 eq) in THF. Warm to 0°C.[1]
-
Result: 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.
Step 2: Carbonylation to Ester
Reagents: Pd(OAc)2, dppp (ligand), CO (gas), MeOH, Et3N. Protocol:
-
Dissolve triflate in MeOH/DMF.
-
Add catalyst system (Pd/dppp).
-
Pressurize with CO (balloon or autoclave at 50 psi). Heat to 60°C.
-
Result: Methyl 3,6-dihydro-2H-pyran-4-carboxylate.
Step 3: Saponification & Acid Chloride Generation
Reagents: LiOH (hydrolysis), then Oxalyl Chloride/DMF (chlorination).
Critical Note: Use Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack conditions) rather than Thionyl Chloride (
Experimental Protocol: Acid Chloride Generation
Standard Operating Procedure (SOP) for 10 mmol scale.
| Parameter | Specification |
| Starting Material | 3,6-Dihydro-2H-pyran-4-carboxylic acid (1.28 g, 10 mmol) |
| Solvent | Dichloromethane (DCM), Anhydrous (20 mL) |
| Reagent | Oxalyl Chloride (1.03 mL, 12 mmol, 1.2 eq) |
| Catalyst | DMF (2 drops, ~0.05 mL) |
| Temperature | 0°C to Room Temperature (RT) |
| Atmosphere | Nitrogen or Argon (Strictly Anhydrous) |
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a stir bar and a drying tube (CaCl2) or N2 inlet.
-
Dissolution: Suspend the carboxylic acid in anhydrous DCM.
-
Activation: Cool to 0°C. Add catalytic DMF.
-
Addition: Add Oxalyl Chloride dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl).
-
Reaction: Remove ice bath. Stir at RT for 2 hours. The suspension should become a clear solution.
-
Workup: Concentrate in vacuo (rotary evaporator) at <30°C.
-
Chase: Re-dissolve residue in dry Toluene (10 mL) and re-concentrate to remove trace HCl and Oxalyl Chloride.
-
Output: Crude Acid Chloride (Yellowish oil). Use immediately.
Visualization: Synthesis & Derivatization Workflow
The following diagram illustrates the critical pathways from the commercial ketone to the final drug scaffolds.
Figure 1: Strategic synthetic workflow from commercial precursors to bioactive scaffolds. The Acid Chloride (Red) acts as the divergent node.
Derivatization Strategies
Once the acid chloride is generated, it serves as the electrophile for three primary reaction classes relevant to drug discovery.
Amide Coupling (Schotten-Baumann Conditions)
For high-throughput library generation.
-
Reagents: Primary/Secondary Amine, DIPEA (Diisopropylethylamine), DCM.
-
Why: The acid chloride is reactive enough that expensive coupling agents (HATU/EDC) are unnecessary.
-
Protocol: Add Acid Chloride (1 eq) to a solution of Amine (1.1 eq) and DIPEA (1.5 eq) in DCM at 0°C. Yields are typically >90%.
Weinreb Amide Synthesis
For converting the carboxylic acid to a ketone (e.g., for Michael acceptor synthesis).
-
Reagents: N,O-Dimethylhydroxylamine hydrochloride, Pyridine.
-
Mechanism: The acid chloride reacts to form the stable Weinreb amide. Subsequent Grignard addition yields the ketone without over-addition.
Curtius Rearrangement (Access to Amines)
To convert the carboxylic acid to an amine (retention of stereochemistry/scaffold).
-
Route: Acid Chloride +
Acyl Azide (Heat) Isocyanate (Hydrolysis) Amine. -
Application: This generates 4-amino-3,6-dihydro-2H-pyran , a rare scaffold often difficult to synthesize directly.
Safety & Handling Protocols
-
Lachrymator: Acid chlorides are potent lachrymators. All operations must be performed in a fume hood.
-
HCL Evolution: The reaction with oxalyl chloride releases CO and HCl. Ensure the gas outlet is vented through a soda-lime scrubber or into a saturated bicarbonate trap.
-
Water Sensitivity: Reacts violently with water. Quench glassware with dilute NaOH before cleaning.
References
-
Preparation of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. Source: Heterocycles, Vol. 91, No. 8, 2015.[2] Relevance: Establishes the synthesis of the 3,6-dihydro scaffold from pyranone via hydrazine/bromide, validating the double bond position.
-
Synthesis of 3,6-dihydro-2H-pyran-4-carboxylic acid (CAS 99338-32-6). Source: Sigma-Aldrich / Merck Millipore Technical Data. Relevance: Confirms commercial availability and physical properties of the parent acid.
-
Palladium-catalyzed Carbonylation of Vinyl Triflates. Source: Cacchi, S., et al. Tetrahedron Letters, 1985. Relevance: The foundational methodology for converting the pyran-4-one enol triflate to the ester.
-
Acid Chloride Synthesis via Oxalyl Chloride (Vilsmeier-Haack). Source: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press. Relevance: Standard textbook authority on the mechanism of DMF-catalyzed acid chloride formation.
Sources
The Oxygen Advantage: Strategic Deployment of Pyran Scaffolds in Drug Discovery
Executive Summary
In the optimization of lead compounds, the tetrahydropyran (THP) ring represents a "privileged" bioisostere of cyclohexane. Unlike its carbocyclic counterpart, the THP ring introduces a strategic dipole moment, lowers lipophilicity (LogP), and acts as a directional hydrogen bond acceptor without significantly altering the steric volume of the scaffold.
This guide details the technical deployment of pyran-based building blocks, moving beyond simple sugar mimicry to their role as robust, metabolically stable spacers and pharmacophores in modern medicinal chemistry.
Structural Landscape & Pharmacophore Properties[1][2]
The pyran scaffold is not monolithic.[1][2][3] Its utility depends heavily on the oxidation state and substitution pattern.
Table 1: Pyran-Based Building Block Classes
| Scaffold Class | Hybridization | Key Property | Common Application |
| Tetrahydropyran (THP) | Low LogP, H-bond Acceptor | Cyclohexane bioisostere, linker, spacer. | |
| 3,4-Dihydro-2H-pyran | Reactive Enol Ether | Glycal precursors, prodrug handles. | |
| 4H-Pyran | Conjugated Diene | Precursor to pyrylium salts; rare in final drugs due to stability. | |
| Chromane (Benzopyran) | Fused Bicyclic | Rigid, Lipophilic | Vitamin E analogs, estrogen receptor modulators. |
| Coumarin (2-Pyrone) | Planar Aromatic | Fluorescent, Intercalator | Anticoagulants, fluorescent probes. |
Strategic Synthesis: Methodologies & Decision Logic
Constructing substituted pyrans requires selecting the right method based on the desired substitution pattern and stereochemistry.
Synthetic Decision Matrix
The following decision tree illustrates the selection logic between the three dominant synthetic routes: Prins Cyclization , Hetero-Diels-Alder (HDA) , and Ring-Closing Metathesis (RCM) .
Figure 1: Decision matrix for selecting the optimal pyran synthesis pathway based on saturation and stereochemical requirements.
Featured Protocol: Stereoselective Prins Cyclization
The Prins cyclization is the gold standard for generating 2,4,6-trisubstituted tetrahydropyrans with high diastereoselectivity. This protocol utilizes a homoallylic alcohol and an aldehyde to form the THP ring via an oxocarbenium ion intermediate.
Why this protocol? It preferentially forms the 2,6-cis isomer (thermodynamic product) due to the chair-like transition state where substituents adopt equatorial positions.
Materials:
-
Substrate A: Homoallylic alcohol (1.0 equiv)
-
Substrate B: Aldehyde (1.2 equiv)
-
Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (
) -
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add Substrate A (1.0 mmol) and Substrate B (1.2 mmol) dissolved in anhydrous DCM (10 mL, 0.1 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Critical: Low temperature controls the rate of oxocarbenium formation and prevents polymerization.
-
Acid Addition: Add TMSOTf (1.1 equiv) dropwise over 5 minutes.
-
Mechanistic Note: The acid activates the aldehyde, facilitating hemiacetal formation with the alcohol.
-
-
Cyclization: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Monitoring: Monitor by TLC. The disappearance of the aldehyde is the primary indicator.
-
-
Quench & Workup: Quench with saturated aqueous
(10 mL) while stirring vigorously. Extract with DCM (3 x 15 mL). -
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Mechanistic Visualization (Prins Pathway)
Figure 2: Mechanistic flow of the Prins cyclization showing the critical oxocarbenium intermediate that dictates stereochemistry.
Medicinal Chemistry Utility: The "Sugar" Paradigm
Pyran rings are often viewed as "sugar mimics" (C-glycosides), but their utility extends to non-carbohydrate targets.
Bioisosterism: THP vs. Cyclohexane
Replacing a cyclohexane ring with a THP ring is a standard "scaffold hop" to improve physicochemical properties.[4]
-
LogP Reduction: The ether oxygen lowers LogP by approximately 1.0–1.5 units, improving water solubility.
-
Metabolic Blocking: The oxygen atom blocks metabolism at that specific position, although the
-carbons (positions 2 and 6) become susceptible to oxidative metabolism (see Section 5). -
Dipole Introduction: The ether oxygen can engage in specific hydrogen bonding with backbone amides in the binding pocket.
Case Study: SGLT2 Inhibitors (The Gliflozins)
The development of SGLT2 inhibitors for type 2 diabetes perfectly illustrates the stability advantage of pyrans (C-glucosides) over furans or O-glycosides.
-
Challenge: Early O-glycoside inhibitors (e.g., Phlorizin) were metabolically unstable due to rapid hydrolysis of the acetal linkage by glucosidases.
-
Solution: Replacement of the O-glycosidic bond with a C-C bond (C-aryl glucosides) and utilization of the stable pyranose (THP) core.
-
Outcome: Drugs like Dapagliflozin and Canagliflozin feature a fully substituted pyran ring that resists hydrolysis while perfectly mimicking glucose for transporter binding.
ADME & Metabolic Stability
While THP rings are robust, they are not metabolically inert. Understanding their "soft spots" is critical for lead optimization.
Oxidative Metabolism
The carbons adjacent to the oxygen (positions 2 and 6) are susceptible to CYP450-mediated oxidation (H-atom abstraction), leading to:
-
Hemiacetal formation.
-
Ring opening to an aldehyde/alcohol.
-
Further oxidation to a lactone.
Mitigation Strategy:
-
Substitution: Placing a substituent (methyl, fluorine) at the
-position (C2 or C6) sterically hinders CYP approach and electronically deactivates the C-H bond. -
Electron Withdrawal: Adjacent electron-withdrawing groups reduce the electron density on the ether oxygen, making the
-protons less acidic and less prone to radical abstraction.
Stability Comparison
| Property | Tetrahydrofuran (THF) | Tetrahydropyran (THP) |
| Ring Strain | Higher (~5.5 kcal/mol) | Lower (~0.5 kcal/mol) |
| Acid Stability | Prone to ring opening | Highly Resistant |
| Metabolic Risk | High (rapid | Moderate (slower |
| Solvent/Process | Peroxide former | Non-peroxide former (generally) |
References
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery . Bioorganic & Medicinal Chemistry, 2017.[2][5][6][] Available at: [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans . Beilstein Journal of Organic Chemistry, 2021. Available at: [Link]
-
Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions . Marine Drugs (via NCBI), 2014. Available at: [Link]
-
From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles . Journal of Medicinal Chemistry, 2018. Available at: [Link]
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. par.nsf.gov [par.nsf.gov]
Methodological & Application
Using 3,6-Dihydro-2H-pyran-4-carbonyl chloride in Friedel-Crafts acylation
Application Note: High-Efficiency Friedel-Crafts Acylation using 3,6-Dihydro-2H-pyran-4-carbonyl Chloride
Abstract
This guide details the protocol for utilizing 3,6-dihydro-2H-pyran-4-carbonyl chloride as an acylating agent in Friedel-Crafts reactions. This reagent is a critical building block in medicinal chemistry, particularly for installing the 3,6-dihydro-2H-pyran-4-yl pharmacophore—a rigidified, lipophilic ether scaffold often found in kinase inhibitors and metabolic modulators. Due to the presence of an internal enol-ether-like double bond conjugated with the carbonyl group, this reaction requires specific Lewis acid modulation to prevent polymerization while ensuring efficient acylation.
Reagent Profile & Chemical Logic
Compound: 3,6-Dihydro-2H-pyran-4-carbonyl chloride
Function: Electrophilic Acylating Agent (
-
Acyl Chloride Moiety: Highly reactive electrophile; susceptible to rapid hydrolysis.
- Double Bond: Conjugated with the carbonyl group. While the carbonyl withdraws electron density (stabilizing the alkene against some electrophiles), the proximity of the ring oxygen (homoallylic/allylic position) renders the system sensitive to strong acids and oxidative stress.
-
Lewis Acid Interaction: The ring oxygen can coordinate with Lewis acids (e.g., AlCl
), potentially requiring >1.0 equivalents of catalyst to drive the reaction to completion.
Mechanistic Pathway
The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1][2] Unlike simple alkyl Friedel-Crafts reactions, the
Pathway Diagram
Caption: Mechanistic flow of acylium formation and electrophilic substitution. Note the divergence to polymerization if temperature is uncontrolled.
Experimental Protocol
Materials Required
-
Reagent: 3,6-Dihydro-2H-pyran-4-carbonyl chloride (1.0 equiv).
-
Substrate: Aromatic compound (e.g., Benzene, Toluene, Anisole) (1.0 – 1.2 equiv).
-
Catalyst: Aluminum Chloride (AlCl
), anhydrous, granular or powder (1.1 – 1.3 equiv). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.
-
Quench: 1M HCl / Crushed Ice.
Step-by-Step Procedure
Step 1: Preparation of the Lewis Acid Suspension
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Cool the flask to 0°C using an ice/water bath.
-
Add anhydrous DCM (5–10 volumes relative to substrate).
-
Add AlCl
(1.2 equiv) in a single portion under nitrogen flow. Stir until a fine suspension forms.
Step 2: Formation of the Acylium Species
-
Dissolve 3,6-dihydro-2H-pyran-4-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the AlCl
suspension at 0°C .-
Observation: The mixture may turn yellow or orange, indicating acylium ion formation.
-
Critical: Do not allow temperature to exceed 5°C to prevent degradation of the dihydropyran ring.
-
-
Stir for 15–30 minutes at 0°C.
Step 3: Acylation of the Aromatic Substrate
-
Dissolve the Aromatic Substrate (1.0 equiv) in anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed acylium complex over 20–30 minutes.
-
Note: If the substrate is a liquid (e.g., benzene), it can be used as a co-solvent, but using stoichiometric amounts in DCM is preferred for valuable intermediates.
-
-
Allow the reaction to warm slowly to room temperature (20–25°C) .
-
Monitor by TLC or LCMS. Reaction is typically complete within 2–4 hours.
Step 4: Quenching and Workup
-
Cool the mixture back to 0°C .
-
Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 100 mL per 10 mmol scale).
-
Caution: Exothermic hydrolysis of aluminum salts releases HCl gas.
-
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Wash combined organics with saturated NaHCO
(to remove acid traces) and Brine. -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Data Presentation & Troubleshooting
Reaction Optimization Matrix
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Mild) | Outcome Notes |
| Catalyst | AlCl | AlCl | SnCl | AlCl |
| Temperature | 0°C | Reflux (40°C) | -78°C | Reflux causes polymerization (black tar). |
| Addition Order | Acid Chloride to AlCl | AlCl | Simultaneous | Pre-forming acylium (A) minimizes side reactions. |
| Solvent | DCM | Nitromethane | THF | THF complexes AlCl |
Troubleshooting Guide
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: Hydrolysis of acid chloride before reaction.
-
Fix: Ensure AlCl
is fresh (should be yellow/white, not gray) and solvent is strictly anhydrous.
-
-
Issue: Formation of Black Tar.
-
Cause: Polymerization of the dihydropyran double bond initiated by cationic species.
-
Fix: Maintain strict temperature control (< 5°C during addition). Switch to a milder Lewis acid like SnCl
or TiCl .
-
-
Issue: Ring Opening.
-
Cause: Aqueous workup too basic or prolonged exposure to strong Lewis acid.
-
Fix: Quench rapidly with cold dilute HCl; avoid strong bases during extraction.
-
Workflow Visualization
Caption: Operational workflow for the Friedel-Crafts acylation process.
References
-
Synthesis of 3,6-dihydro-2H-pyran derivatives. Organic Chemistry Portal. Available at: [Link]
-
Lewis Acid Catalysis in Dihydropyran Functionalization. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Handling of Acid Chlorides. Master Organic Chemistry. Available at: [Link]
Sources
Application Note: Efficient One-Pot Utilization of 3,6-Dihydro-2H-pyran-4-carbonyl chloride in Medicinal Chemistry
Abstract
This guide details the in situ generation and utilization of 3,6-dihydro-2H-pyran-4-carbonyl chloride, a critical intermediate for introducing the dihydropyran (DHP) pharmacophore. Due to the hydrolytic instability of the acid chloride and the potential for double-bond migration under acidic stress, isolation is discouraged. We present two robust one-pot protocols: (1) High-yield amidation for library synthesis and (2) Cyclodehydration to form 1,2,4-oxadiazoles.[1] These methods minimize impurity profiles and maximize throughput in drug discovery campaigns.
Introduction & Rationale
The 3,6-dihydro-2H-pyran (DHP) ring is a versatile bioisostere for phenyl and cyclohexyl groups, offering improved solubility and distinct metabolic stability profiles. However, the corresponding acyl chloride, 3,6-dihydro-2H-pyran-4-carbonyl chloride , presents specific synthetic challenges:
-
Moisture Sensitivity: Like most acyl chlorides, it rapidly hydrolyzes back to the parent acid (CAS 99338-32-6) upon exposure to ambient moisture.
-
Conjugate Reactivity: The
-unsaturation makes the system susceptible to nucleophilic attack at the -position (Michael addition) or double bond migration to the tetrahydropyran (THP) isomer under prolonged acidic conditions.
The Solution: A "One-Pot" strategy. By generating the active electrophile in situ using Oxalyl Chloride and immediately trapping it with a nucleophile, researchers can avoid isolation losses and suppress side reactions.
Chemical Mechanism: In Situ Activation
The activation of 3,6-dihydro-2H-pyran-4-carboxylic acid is best achieved using Oxalyl Chloride with catalytic N,N-Dimethylformamide (DMF). This forms the Vilsmeier-Haack reagent (chloroiminium ion), which converts the carboxylic acid to the acid chloride under neutral-to-mildly acidic conditions, driven by the irreversible evolution of gases (
Diagram 1: Activation Mechanism & Pathways
Caption: Activation of the DHP-acid to the acid chloride followed by divergent nucleophilic trapping.
Experimental Protocols
Protocol A: Standard One-Pot Amidation
Application: Synthesis of amide libraries (e.g., JAK inhibitors, chemokine antagonists). Scale: 1.0 mmol (scalable to 50 mmol).
Reagents
| Reagent | Equiv. | Role |
| 3,6-Dihydro-2H-pyran-4-carboxylic acid | 1.0 | Limiting Reagent |
| Oxalyl Chloride (2.0 M in DCM) | 1.2 | Chlorinating Agent |
| DMF (Anhydrous) | 0.05 | Catalyst |
| Dichloromethane (DCM) | 10 vol | Solvent |
| Amine ( | 1.1 | Nucleophile |
| Diisopropylethylamine (DIPEA) | 2.5 | Acid Scavenger |
Step-by-Step Methodology
-
Activation:
-
Charge a dry round-bottom flask with 3,6-Dihydro-2H-pyran-4-carboxylic acid (1.0 equiv) and anhydrous DCM (5 mL/mmol) under
. -
Add catalytic DMF (2-3 drops).
-
Cool to 0°C.
-
Dropwise add Oxalyl Chloride (1.2 equiv). Caution: Vigorous gas evolution (
, ). -
Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 1 hour.
-
QC Check: Aliquot 50 µL into MeOH. If LCMS shows methyl ester conversion >98%, activation is complete.
-
-
Coupling:
-
Cool the reaction mixture back to 0°C.
-
In a separate vial, mix the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM (2 mL/mmol).
-
Slowly add the amine solution to the acid chloride mixture.
-
Warm to RT and stir for 2–4 hours.
-
-
Workup:
-
Quench with sat.
. -
Extract with DCM (x2). Wash organics with Brine.
-
Dry over
and concentrate.
-
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles
Application: Bioisostere construction for medicinal chemistry leads. Rationale: Isolating the O-acyl amidoxime intermediate often leads to hydrolysis; one-pot thermal cyclization is superior.
Reagents
| Reagent | Equiv. | Role |
| 3,6-Dihydro-2H-pyran-4-carboxylic acid | 1.0 | Limiting Reagent |
| Oxalyl Chloride | 1.2 | Activator |
| Aryl/Alkyl Amidoxime | 1.1 | Nucleophile |
| Pyridine | 3.0 | Base/Solvent |
| Toluene | 10 vol | Co-Solvent |
Step-by-Step Methodology
-
Acid Chloride Generation:
-
Follow Step 1 from Protocol A (DCM solvent).
-
Once activation is complete, concentrate the mixture under reduced pressure (rotovap) at <30°C to remove excess Oxalyl Chloride and DCM. Do not expose to air/moisture.[2]
-
Redissolve the residue immediately in Toluene.
-
-
Acylation:
-
Add the Amidoxime (1.1 equiv) and Pyridine (3.0 equiv).
-
Stir at RT for 1 hour. (Forms the O-acyl amidoxime intermediate).
-
-
Cyclodehydration:
-
Heat the reaction mixture to 110°C (reflux) for 4–12 hours.
-
Monitor by LCMS for the loss of the intermediate (M+18 mass usually visible) and formation of the oxadiazole.
-
-
Purification:
-
Cool to RT. Dilute with EtOAc.
-
Wash with 1N HCl (to remove pyridine), then
. -
Purify via silica gel chromatography (Hexane/EtOAc).
-
Workflow Visualization & Decision Tree
Diagram 2: Experimental Decision Matrix
Caption: Decision tree for selecting the correct downstream path after acid chloride generation.
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure "self-validation," every experiment should include these checkpoints:
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | LCMS shows Parent Acid (M+1) | Incomplete activation or hydrolysis during addition. | Ensure solvents are anhydrous. Increase Oxalyl Chloride to 1.5 eq. |
| Impurity | LCMS shows Dimer (Anhydride) | Insufficient Oxalyl Chloride or wet amine. | Ensure excess Oxalyl Chloride is removed (for Protocol B) or used in slight excess (Protocol A). |
| Isomerization | Double bond migration (THP isomer) | Prolonged exposure to HCl/Heat. | Keep activation time <2h.[3] Use DIPEA to buffer HCl immediately upon amine addition. |
Safety Information
-
Oxalyl Chloride: Toxic by inhalation; reacts violently with water. Perform all activation steps in a fume hood.
-
3,6-Dihydro-2H-pyran-4-carbonyl chloride: Corrosive and lachrymator. Do not isolate; handle in solution.
-
Pressure: Protocol B involves heating toluene; ensure the reaction vessel is vented or equipped with a reflux condenser to prevent pressure buildup.
References
-
Sigma-Aldrich. 3,6-Dihydro-2H-pyran-4-carboxylic acid Product Sheet. (Precursor CAS: 99338-32-6). Link
-
Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[4] J. Org.[3][4] Chem., 2009, 74, 5640-5643.[4] Link
-
Liguori, A., et al. "One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride." ResearchGate/Tetrahedron, 2015. Link
-
BOC Sciences. "Twenty-nine Methods for Amide Synthesis." (General review of Acid Chloride protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of Pyran-4-Carbonyl Chloride Intermediates
Welcome to the technical support guide for pyran-4-carbonyl chloride intermediates. This resource is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive yet versatile building blocks. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of your pyran-4-carbonyl chloride intermediates throughout their storage and use.
Introduction: The Challenge of Stability
Pyran-4-carbonyl chlorides are valuable reagents in organic synthesis, particularly in the pharmaceutical industry, due to their ability to participate in acylation reactions to form esters and amides.[1] However, their high reactivity, stemming from the electrophilic carbonyl carbon, also makes them susceptible to degradation, primarily through hydrolysis. Understanding and mitigating these stability issues are crucial for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyran-4-carbonyl chloride?
The principal degradation pathway for pyran-4-carbonyl chloride is hydrolysis. Acyl chlorides react readily with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3] This reaction is often rapid and can be initiated by atmospheric moisture.
Here is a diagram illustrating the hydrolysis of pyran-4-carbonyl chloride:
Caption: Hydrolysis pathway of pyran-4-carbonyl chloride.
Q2: What are the ideal storage conditions for pyran-4-carbonyl chloride?
To minimize degradation, pyran-4-carbonyl chloride should be stored under conditions that strictly exclude moisture. The recommended storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C or as recommended by the supplier.[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen).[4] | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, original container.[4][5][6][7] | The original container is designed for stability and to prevent leakage. |
| Location | A cool, dry, and well-ventilated area away from incompatible materials.[6][7][8] | Prevents accidental reactions and ensures safety. |
Q3: How can I assess the purity and stability of my pyran-4-carbonyl chloride sample?
Regularly assessing the purity of your pyran-4-carbonyl chloride is crucial. Several analytical techniques can be employed:
-
Gas Chromatography (GC): A primary method for determining the purity of acyl chlorides and identifying volatile impurities.[9] For pyran-4-carbonyl chloride, a purity of >97.0% (GC) is often expected.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and assess purity. However, samples must be handled under anhydrous conditions to prevent hydrolysis during sample preparation, which would show the presence of the corresponding carboxylic acid.[10]
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1800 cm⁻¹ is characteristic of an acyl chloride. The absence of a broad hydroxyl (-OH) peak from the carboxylic acid indicates high purity.[10]
-
High-Performance Liquid Chromatography (HPLC): Direct analysis can be challenging due to on-column hydrolysis. Derivatization to a more stable ester or amide is a common and effective strategy for accurate quantification.[10][11] This can be achieved by reacting the acyl chloride with an alcohol (e.g., methanol) or an amine.[11]
Troubleshooting Guide
Problem 1: My reaction yield is lower than expected when using pyran-4-carbonyl chloride.
Possible Cause: The pyran-4-carbonyl chloride may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your pyran-4-carbonyl chloride using one of the methods described in Q3. Pay close attention to the presence of the corresponding carboxylic acid, which is the primary degradation product.
-
Check Storage Conditions: Ensure that the reagent has been stored under the recommended conditions (see Q2). Check for any breaches in the container seal or prolonged exposure to air.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened bottle of the reagent for your reaction.
-
Optimize Reaction Conditions: Ensure your reaction solvent and other reagents are anhydrous. The presence of water will consume the acyl chloride.
Here is a workflow for troubleshooting low reaction yields:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: I observe inconsistent results between different batches of pyran-4-carbonyl chloride.
Possible Cause: Batch-to-batch variability in purity can lead to inconsistent reaction outcomes.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from the supplier. This document provides detailed information on the purity and other quality parameters.
-
Perform Incoming Quality Control (QC): Before using a new batch in a critical experiment, perform your own QC analysis (e.g., GC or NMR) to verify the purity stated on the CoA.
-
Standardize Handling Procedures: Ensure that all batches are handled with the same level of care to prevent moisture contamination.
Problem 3: The pyran-4-carbonyl chloride appears cloudy or discolored.
Possible Cause: Cloudiness or discoloration can be an indicator of contamination or degradation.[9]
Troubleshooting Steps:
-
Do Not Use: Avoid using a reagent that shows visual signs of degradation. The impurities can interfere with your reaction.
-
Contact Supplier: Inform your supplier about the issue with the batch.
-
Proper Disposal: Dispose of the degraded reagent according to your institution's safety guidelines for hazardous chemical waste.
Experimental Protocols
Protocol 1: Purity Assessment by GC-FID
This protocol provides a general method for assessing the purity of pyran-4-carbonyl chloride.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation: Under an inert atmosphere (glovebox or nitrogen-filled glove bag), carefully prepare a dilute solution of the pyran-4-carbonyl chloride in an anhydrous, inert solvent (e.g., anhydrous dichloromethane or toluene). A typical concentration is 1 mg/mL.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC column.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Stability Assessment via HPLC after Derivatization
This protocol describes a method to assess the stability of pyran-4-carbonyl chloride by quantifying the amount of its carboxylic acid degradation product.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-Phase C18 Column
Procedure:
-
Derivatization:
-
In a clean, dry vial, accurately weigh a small amount of the pyran-4-carbonyl chloride sample.
-
Add a known volume of anhydrous methanol to the vial to convert the acyl chloride to its methyl ester. The reaction is typically fast.
-
In a separate vial, carefully quench a known amount of the pyran-4-carbonyl chloride with water to generate the pyran-4-carboxylic acid as a standard.
-
-
Sample Preparation for HPLC:
-
Prepare a standard solution of the pyran-4-carboxylic acid in a suitable mobile phase.
-
Dilute the derivatized (methyl ester) sample in the mobile phase.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance of the pyran ring system.
-
-
Data Analysis:
-
Run the pyran-4-carboxylic acid standard to determine its retention time.
-
Run the derivatized sample. The presence and size of a peak at the retention time of the carboxylic acid indicate the extent of degradation.
-
The methyl ester will have a different retention time and can be used to quantify the remaining active acyl chloride.
-
References
- Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. (2026, February 17).
- Purification techniques for products of decanoyl chloride synthesis - Benchchem.
- SAFETY DATA SHEET. (2025, November 6).
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate.
- Tetrahydro-2H-pyran-4-carbonyl Chloride | 40191-32-0 | Tokyo Chemical Industry Co., Ltd.(APAC).
- Hazardous Substance Fact Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific.
- Tetrahydro-2H-pyran-4-carbonyl chloride - Echemi.
- Tetrahydro-2H-pyran-4-carbonyl chloride - Chem-Impex.
- Tetrahydro-2H-pyran-4-carbonyl chloride | 40191-32-0 - ChemicalBook. (2026, January 13).
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents.
- Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG.
- SAFETY DATA SHEET. (2025, September 13).
- Chemistry Acid Chloride - SATHEE - IIT Kanpur.
- ICSC 0210 - ACETYL CHLORIDE. (2018, May).
- SAFETY DATA SHEET - Merck. (2025, November 18).
- Organic Syntheses Procedure.
- SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum.
- Tetrahydro-2H-pyran-4-carbonyl chloride 40191-32-0 - Sigma-Aldrich.
- Tetrahydro-2H-pyran-4-carbonyl chloride - Chongqing Chemdad Co. ,Ltd.
- Test for Acyl Chlorides - A Level Chemistry Revision Notes - Save My Exams. (2026, January 13).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nj.gov [nj.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Tetrahydro-2H-pyran-4-carbonyl Chloride | 40191-32-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. chemos.de [chemos.de]
- 8. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Moisture-Sensitive Pyranyl Acid Chlorides
Status: Active Ticket ID: KB-PYR-Cl-001 Subject: Handling, Synthesis, and Troubleshooting of Tetrahydropyran-4-carbonyl Chloride & Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile[1][2][3][4]
User Query: "How do I handle pyranyl acid chlorides without degradation or safety incidents?"
Technical Insight: Pyranyl acid chlorides (e.g., Tetrahydropyran-4-carbonyl chloride) present a dual challenge. First, they possess the high moisture sensitivity typical of acyl chlorides, rapidly hydrolyzing to release HCl gas and the parent carboxylic acid. Second, the tetrahydropyran (THP) moiety introduces an ether linkage that acts as a Lewis base. This increases polarity compared to carbocyclic analogs (like cyclohexanecarbonyl chloride) and can interfere with strong Lewis acid catalysts (e.g., AlCl₃) during downstream Friedel-Crafts reactions.
Key Physicochemical Data:
| Property | Specification | Critical Note |
| Physical State | Colorless to pale yellow liquid | Darkening indicates decomposition/polymerization. |
| Boiling Point | ~75–80 °C @ 10 mmHg (Est.)* | Do not distill at atmospheric pressure. Decomposition risk. |
| Reactivity | High (Electrophile) | Reacts violently with water, alcohols, amines. |
| Solubility | DCM, THF, Toluene, EtOAc | Avoid nucleophilic solvents (MeOH, EtOH, DMF, DMSO). |
| Storage | 2–8 °C, Inert Atmosphere | Hydrolysis is autocatalytic due to HCl generation. |
*Note: Literature values vary. Always determine boiling point vs. vacuum nomograph prior to scale-up.
Pre-Experiment Preparation (The "Dry" Standard)[5]
Objective: Eliminate all sources of adventitious moisture. A "mostly dry" setup will result in yield loss and variable stoichiometry.
Glassware & Hardware
-
Baking: All glassware must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum.
-
Joints: Use PTFE sleeves or high-vacuum grease (Dow Corning) to prevent seizing. Acid chlorides can "lock" ground glass joints by forming polymeric residues upon hydrolysis.
-
Seals: Use fresh rubber septa. Punctured septa are the #1 cause of storage degradation.
Solvent Specifications
Solvents must be anhydrous.[1][2][3] The presence of water leads to the formation of the anhydride impurity or the free acid.
| Solvent | Max Water Content | Drying Method |
| Dichloromethane (DCM) | < 50 ppm | CaH₂ distillation or Alumina columns |
| Tetrahydrofuran (THF) | < 30 ppm | Na/Benzophenone or Molecular Sieves (3Å) |
| Toluene | < 30 ppm | Na/Benzophenone or Alumina columns |
Synthesis & Purification Workflow
Protocol: Conversion of Tetrahydropyran-4-carboxylic acid to the Acid Chloride.
Mechanism: The reaction uses Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂). Oxalyl chloride is preferred for small scale (<10g) due to milder conditions and volatile byproducts (CO, CO₂, HCl).
Step-by-Step Procedure:
-
Suspension: Suspend the carboxylic acid in dry DCM (0.5 M concentration) under N₂ flow.
-
Activation: Add catalytic DMF (1-2 drops). The Vilsmeier-Haack intermediate formed accelerates the reaction.
-
Addition: Add Oxalyl Chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow to warm to Room Temp (RT). Stir until gas evolution ceases (bubble bubbler check).
-
Isolation:
-
Do not chromatograph on silica. (Silica contains water -> Hydrolysis).
-
Remove solvent and excess reagent via rotary evaporation (use a base trap for HCl).
-
Purification: Vacuum distillation is the gold standard for purity >98%.
-
Visualization: Synthesis & Isolation Loop
Figure 1: Closed-loop workflow to prevent moisture ingress during synthesis.
Caption: Workflow for converting pyranyl carboxylic acids to acid chlorides, emphasizing the decision point for distillation.
Troubleshooting Guide (FAQ)
Q1: My acid chloride turned cloudy/white solid after 2 days in the fridge. What happened?
-
Diagnosis: Hydrolysis.[1][3] The "white solid" is likely the parent carboxylic acid (Tetrahydropyran-4-carboxylic acid), which is often a solid, unlike the liquid chloride.
-
Cause: The septum was likely punctured, or the container was not flushed with inert gas before resealing.
-
Fix: If the solid % is low (<5%), filter the liquid through a glass frit under N₂. If high, re-subject the mixture to SOCl₂/Reflux to regenerate the acid chloride.
Q2: Upon adding the acid chloride to my amine, the reaction smoked and turned black.
-
Diagnosis: Uncontrolled Exotherm.
-
Cause: Acid chlorides react violently with amines. The "smoke" is HCl gas/ammonium salt dust. Black color indicates charring/decomposition.
-
Fix: Always add the acid chloride slowly (dropwise) to the amine solution at 0 °C. Ensure a base scavenger (e.g., Triethylamine or Pyridine) is present to neutralize HCl.
Q3: I see a new peak in the NMR at ~1740 cm⁻¹ (IR) or a shifted carbonyl peak. Is this my product?
-
Diagnosis: Likely Anhydride formation.[4]
-
Cause: If water is present in trace amounts (0.5 equiv), two acid chloride molecules react with one water molecule to form the anhydride.
-
Verification: Check IR. Acid chlorides typically show C=O stretch at ~1800 cm⁻¹. Anhydrides show a doublet (split peak) around 1760/1820 cm⁻¹.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic pathways for common issues.
Caption: Decision tree for diagnosing physical changes and experimental failures.
References & Authority
-
Safety & Handling: Tetrahydro-2H-pyran-4-carbonyl chloride Safety Data Sheet. Fisher Scientific.[5] (Accessed 2026).[4] Link
-
Synthesis Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Acyl Substitution).
-
Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for acid chlorides).
-
Reaction Stability: Tetrahydro-2H-pyran-4-carbonyl chloride Product Guide. Sigma-Aldrich. Link
-
Inert Atmosphere Techniques: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling corrosive or moisture-sensitive reagents.
Sources
Technical Support Center: Navigating the Challenges of Sterically Hindered Pyran Carbonyl Chlorides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with sterically hindered pyran carbonyl chlorides. The unique structural features of these reagents can present significant challenges in achieving desired reactivity and yield. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to overcome these synthetic hurdles, explaining not just the "how" but also the "why" behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with a substituted pyran carbonyl chloride is extremely slow or showing no conversion. What are the primary reasons for this?
Low reactivity in sterically hindered pyran carbonyl chlorides is typically a result of the steric bulk around the electrophilic carbonyl carbon. Substituents on the pyran ring, particularly at the C2 and C6 positions, can physically block the approach of a nucleophile. This steric shield increases the activation energy of the reaction, leading to sluggish or failed reactions at standard conditions.
Another contributing factor can be the electronic nature of the pyran ring itself. The oxygen atom in the ring can influence the electron density at the carbonyl carbon, although steric hindrance is generally the more dominant issue in highly substituted systems.
Q2: I am observing significant decomposition of my pyran carbonyl chloride and low yield of the desired product. What is the likely cause?
Acyl chlorides are inherently moisture-sensitive, and this is a critical factor to control in your experiments.[1] Any trace amounts of water in your reaction setup, including solvents, reagents, or glassware, can lead to the hydrolysis of the pyran carbonyl chloride back to the corresponding carboxylic acid. This not only consumes your starting material but can also introduce acidic impurities that may complicate the reaction or purification.
It is imperative to work under strictly anhydrous conditions. This includes using freshly distilled, dry solvents, flame- or oven-dried glassware, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).
In-Depth Troubleshooting Guides
Issue 1: Poor Yield in Esterification with a Hindered Secondary or Tertiary Alcohol
You are attempting to synthesize an ester from a sterically demanding pyran carbonyl chloride, such as 2,2,6,6-tetramethyltetrahydropyran-4-carbonyl chloride, and a bulky secondary alcohol, but are observing low conversion.
This is a classic case of dual steric hindrance. Both the electrophile (the pyran carbonyl chloride) and the nucleophile (the hindered alcohol) present significant steric challenges, making the formation of the tetrahedral intermediate highly unfavorable.
Caption: Troubleshooting workflow for low esterification yield.
1. Catalytic Activation with 4-(Dimethylamino)pyridine (DMAP):
DMAP is a highly effective nucleophilic catalyst that can significantly accelerate acylation reactions, particularly with hindered alcohols.[2][]
-
Mechanism of Action: DMAP first reacts with the pyran carbonyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride, and its formation is less sensitive to steric hindrance. The alcohol then attacks this activated intermediate to form the ester, regenerating the DMAP catalyst.
-
Detailed Protocol:
-
Under an inert atmosphere (N2 or Ar), dissolve the sterically hindered alcohol (1.0 eq.), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sterically hindered pyran carbonyl chloride (1.2 eq.) in the same anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Conversion of the Alcohol to a More Nucleophilic Alkoxide:
For extremely hindered tertiary alcohols, even DMAP catalysis may not be sufficient. In such cases, increasing the nucleophilicity of the alcohol by converting it to its corresponding alkoxide can be effective.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the hindered tertiary alcohol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and slowly add the sterically hindered pyran carbonyl chloride (1.2 eq.).
-
Monitor the reaction and work up as described in the previous protocol.
-
3. Alternative Approach: Using the Carboxylic Acid with Coupling Agents:
If the pyran carbonyl chloride is proving too unreactive, an alternative strategy is to start from the corresponding pyran carboxylic acid and use a peptide coupling reagent. These reagents are designed to facilitate amide bond formation, which is often challenging, and are also highly effective for the synthesis of sterically hindered esters.[4]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency in coupling hindered amino acids.[4]
-
DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP: A classic and cost-effective combination for esterification.
-
| Reagent Combination | Key Advantages | Potential Drawbacks |
| HATU/DIPEA | High reactivity, suitable for extremely hindered substrates. | Higher cost. |
| DCC/DMAP | Cost-effective, widely used. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC/DMAP | Water-soluble carbodiimide, easier byproduct removal. | Can be less effective for the most hindered systems compared to HATU. |
Issue 2: Failure to Form an Amide with a Poorly Nucleophilic or Hindered Amine
You are attempting to synthesize an amide by reacting a sterically hindered pyran carbonyl chloride with a weakly nucleophilic aromatic amine or a bulky secondary amine, but the reaction is not proceeding.
The combination of a sterically hindered electrophile and a weakly nucleophilic or sterically hindered amine presents a significant kinetic barrier. The lone pair of electrons on the amine may not be sufficiently available for nucleophilic attack, or the steric environment around the nitrogen atom prevents effective approach to the carbonyl carbon.
Caption: Troubleshooting workflow for failed amide formation.
1. Increased Reaction Temperature and Optimized Base/Catalyst:
For some systems, simply providing more thermal energy can overcome the activation barrier.
-
Protocol:
-
In a flask equipped with a reflux condenser under an inert atmosphere, combine the amine (1.0 eq.), the sterically hindered pyran carbonyl chloride (1.2 eq.), and a high-boiling anhydrous solvent such as toluene or xylene.
-
Add a suitable base. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial. For hindered amines, a less bulky base is preferable.
-
Consider adding a catalytic amount of DMAP (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor its progress.
-
2. Deprotonation of the Amine:
Forcing the deprotonation of the amine to form the corresponding amide anion will dramatically increase its nucleophilicity.
-
Protocol (for non-protic amines):
-
Dissolve the amine (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq.) in hexanes.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the reaction back to -78 °C and slowly add a solution of the pyran carbonyl chloride (1.2 eq.) in anhydrous THF.
-
Let the reaction slowly warm to room temperature overnight.
-
Carefully quench the reaction with a saturated aqueous solution of NH4Cl.
-
Proceed with a standard aqueous workup and purification.
-
3. Utilizing Modern Peptide Coupling Reagents:
As with ester formation, if the pyran carbonyl chloride is the bottleneck, reverting to the corresponding carboxylic acid and employing powerful coupling reagents is an excellent strategy.
-
Recommended Reagents:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective reagent for coupling hindered amino acids.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity.
-
| Reagent Combination | Key Advantages | Potential Drawbacks |
| PyBOP/DIPEA | Excellent for hindered systems, phosphonium-based (avoids guanidinylation side reactions). | Higher cost. |
| COMU/DIPEA | Very high reactivity, often faster than other coupling agents. | Can be more expensive, potential for side reactions if not used carefully. |
| TiCl4/Pyridine | Can mediate direct condensation of carboxylic acids and amines. | Requires elevated temperatures and careful handling of TiCl4.[5] |
References
- BenchChem Technical Support Team. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
-
Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640. [Link]
- Novabiochem®. (n.d.). Coupling reagents. Merck.
- Hauser, C. R., & Hudson, B. E., Jr. (1941). The Acylation of Esters with Acid Chlorides. A New Synthesis of β-Diketones. Organic Syntheses, 21, 5.
-
Schmalz, H.-G., & Riemer, C. (2006). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules, 11(5), 365–379. [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
- AAPPTEC. (n.d.). Coupling Reagents.
- Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- U.S.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–256.
- S. S. E. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 70(16), 4751–4757.
- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239.
- Sigma-Aldrich. (n.d.).
- Wieczorek, M., & Gotor-Fernández, V. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3749.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
- Schäfer, G., & Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(9), 629–632.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- Keck, G. E., & Covel, J. A. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters, 4(7), 1189–1192.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References.
- Chemistry Steps. (2023, February 24).
- Lin, C.-H., & Tsai, Y.-F. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2631–2633.
- InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job!.
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- Wang, C., Li, S., Xiang, S., & Tan, B. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction.
- Figshare. (2002, March 3). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - Organic Letters.
- Cárdenas-Pérez, S., Hernández-Pérez, J. M., & Juaristi, E. (2020). Novel Methodologies for Chemical Activation in Organic Synthesis under Solvent-Free Reaction Conditions. Molecules, 25(15), 3534.
- Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2004). Synthesis of γ-Pyrones from Acylated Meldrum's Acid. Organic Syntheses, 82, 149.
- Chemistry Steps. (n.d.). Nucleophilic Acyl Substitution Practice Problems.
- U.S.
Sources
Validation & Comparative
Navigating the Carbonyl Landscape: A Comparative Guide to the IR Stretch Frequency of 3,6-Dihydro-2H-pyran-4-carbonyl Chloride
In the nuanced field of drug development and molecular synthesis, the precise characterization of functional groups is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique for this purpose, with the carbonyl (C=O) stretching frequency providing a particularly insightful window into the electronic and structural environment of a molecule. This guide provides a detailed comparative analysis of the IR carbonyl stretch frequency of 3,6-Dihydro-2H-pyran-4-carbonyl chloride, a versatile building block in organic synthesis. By comparing its spectral features to a curated set of analogous acyl chlorides, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the subtle interplay of structural and electronic effects that govern this key vibrational mode.
The Carbonyl Stretch: A Sensitive Probe of Molecular Architecture
The position of the C=O stretching absorption in an IR spectrum is exquisitely sensitive to a variety of factors, including inductive effects, resonance (conjugation), ring strain, and steric hindrance. In acyl chlorides, the strong electron-withdrawing inductive effect of the chlorine atom typically shifts the carbonyl absorption to a higher frequency (around 1800 cm⁻¹) compared to ketones or aldehydes.[1][2] However, this effect can be modulated by other structural features within the molecule.
This guide will dissect these influences by comparing the expected IR carbonyl frequency of 3,6-Dihydro-2H-pyran-4-carbonyl chloride with the experimentally determined values for acetyl chloride, pivaloyl chloride, cyclohexanecarbonyl chloride, 1-cyclohexenecarbonyl chloride, and benzoyl chloride.
Comparative Analysis of Carbonyl Stretching Frequencies
The IR carbonyl stretching frequencies for our target molecule and a series of reference compounds are summarized in the table below. The value for 3,6-Dihydro-2H-pyran-4-carbonyl chloride is an estimation based on the electronic and structural effects observed in the analogous compounds.
| Compound | Structure | Carbonyl Stretch (cm⁻¹) | Key Influencing Factors |
| Acetyl Chloride | CH₃COCl | ~1807 | Strong Inductive Effect |
| Pivaloyl Chloride | (CH₃)₃CCOCl | ~1806 | Inductive Effect, Steric Hindrance |
| Cyclohexanecarbonyl Chloride | c-C₆H₁₁COCl | ~1788 | Inductive Effect, Aliphatic Ring |
| 3,6-Dihydro-2H-pyran-4-carbonyl Chloride | Structure Below | ~1765-1775 (Estimated) | Inductive Effect, Conjugation, Ring Conformation |
| 1-Cyclohexenecarbonyl Chloride | c-C₆H₉COCl | 1760-1780 | Inductive Effect, α,β-Unsaturation (Conjugation) |
| Benzoyl Chloride | C₆H₅COCl | ~1773 | Inductive Effect, Aromatic Conjugation |
Dissecting the Structural and Electronic Influences
A detailed examination of the data reveals a clear trend in the carbonyl stretching frequencies, which can be rationalized by considering the interplay of inductive and resonance effects, as well as steric and ring strain contributions.
The Inductive Effect: A Baseline of High Frequency
Acetyl chloride, with its simple methyl group, exhibits a high carbonyl stretching frequency of approximately 1807 cm⁻¹. This is primarily due to the powerful inductive electron withdrawal by the chlorine atom, which strengthens the C=O bond and increases the energy required to excite its stretching vibration.[1]
Steric Hindrance: A Minor Perturbation
Pivaloyl chloride, featuring a bulky tert-butyl group, shows a carbonyl stretch at a very similar frequency to acetyl chloride (~1806 cm⁻¹). This suggests that the steric bulk of the t-butyl group has a minimal impact on the electronic environment of the carbonyl group in this case.
The Saturated Ring: A Small Shift to Lower Frequency
Cyclohexanecarbonyl chloride, with its saturated six-membered ring, displays a carbonyl stretch around 1788 cm⁻¹. This slight decrease compared to acetyl chloride can be attributed to the mildly electron-donating nature of the cyclohexyl group, which slightly counteracts the inductive pull of the chlorine.
The Impact of Conjugation: A Significant Frequency Drop
The introduction of a carbon-carbon double bond in conjugation with the carbonyl group leads to a significant decrease in the stretching frequency. This is evident in 1-cyclohexenecarbonyl chloride, which exhibits a C=O stretch in the range of 1760-1780 cm⁻¹. This lowering of frequency is due to the delocalization of π-electrons across the C=C-C=O system, which reduces the double bond character of the carbonyl group and weakens the bond. Benzoyl chloride, with its aromatic ring in conjugation, shows a similar effect, with a carbonyl stretch around 1773 cm⁻¹.
Estimating the Carbonyl Frequency of 3,6-Dihydro-2H-pyran-4-carbonyl Chloride
Based on the established trends, we can predict the IR carbonyl stretching frequency for 3,6-Dihydro-2H-pyran-4-carbonyl chloride. Its structure features a six-membered dihydropyran ring with a double bond in conjugation with the carbonyl chloride group. This α,β-unsaturation is the dominant electronic factor. Therefore, its carbonyl stretching frequency is expected to be significantly lower than that of its saturated counterpart, cyclohexanecarbonyl chloride, and very similar to that of 1-cyclohexenecarbonyl chloride. We estimate the carbonyl stretch for 3,6-Dihydro-2H-pyran-4-carbonyl chloride to be in the range of 1765-1775 cm⁻¹ . The presence of the oxygen atom in the ring is not expected to have a major influence on the carbonyl frequency compared to the carbocyclic analog.
Visualizing the Decisive Factors
The following diagrams illustrate the key structural and electronic effects that influence the carbonyl stretching frequency in the analyzed acyl chlorides.
Caption: Dominant electronic effects on C=O frequency.
Caption: Structure-frequency relationship summary.
Experimental Protocol: Acquiring an IR Spectrum
For researchers wishing to experimentally verify these findings, the following is a generalized protocol for obtaining the IR spectrum of an acyl chloride.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Liquid sample cell (e.g., NaCl or KBr plates)
-
Acyl chloride sample
-
Anhydrous solvent (if preparing a solution, e.g., CCl₄ or CHCl₃)
-
Gloves and safety goggles
-
Fume hood
Procedure:
-
Safety First: Acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates are clean and dry. Run a background spectrum of the clean plates if necessary.
-
Place a single drop of the acyl chloride sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure.
-
-
Sample Preparation (Solution):
-
Prepare a dilute solution (typically 1-5%) of the acyl chloride in a dry, IR-transparent solvent.
-
Fill a liquid sample cell of known path length with the solution.
-
Run a background spectrum of the pure solvent in the same cell.
-
-
Data Acquisition:
-
Place the prepared sample cell or salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Identify the strong absorption band in the region of 1700-1850 cm⁻¹. This corresponds to the C=O stretch.
-
Use the software's tools to accurately determine the wavenumber of the peak maximum.
-
Conclusion
The IR carbonyl stretching frequency of 3,6-Dihydro-2H-pyran-4-carbonyl chloride is predicted to lie in the range of 1765-1775 cm⁻¹, a value significantly influenced by the presence of α,β-unsaturation. This comparative analysis highlights the diagnostic power of IR spectroscopy in elucidating the subtle electronic and structural features of organic molecules. By understanding these fundamental principles, researchers can more effectively characterize novel compounds and intermediates, accelerating the pace of discovery in drug development and chemical synthesis.
References
-
Benzoyl chloride | C6H5COCl | CID 7412. PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
Explain the variations of carbonyl group absorption in acetyl chloride on basis of IR spectroscopy. (2025, December 3). Filo. Retrieved February 21, 2026, from [Link]
-
Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Conformations of some αβ-unsaturated carbonyl compounds. Part I. Infrared spectra of acraldehyde, crotonaldehyde, methyl vinyl ketone, and ethylideneacetone. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 21, 2026, from [Link]
-
IR: carbonyl compounds. (n.d.). Retrieved February 21, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved February 21, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Pivaloyl chloride | C5H9ClO | CID 62493. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved February 21, 2026, from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 21, 2026, from [Link]
-
Benzoyl chloride. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 21, 2026, from [Link]
-
IR signals for carbonyl compounds (video). (n.d.). Khan Academy. Retrieved February 21, 2026, from [Link]
-
How to identify an Acyl Chloride in an IR spectra? (2024, February 25). Reddit. Retrieved February 21, 2026, from [Link]
-
Acetyl Chloride. (n.d.). Retrieved February 21, 2026, from [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Cyclohexanecarbonyl chloride. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
-
Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
The C=O Stretch. (2018, September 22). Retrieved February 21, 2026, from [Link]
-
PIVALOYL CHLORIDE. (n.d.). Retrieved February 21, 2026, from [Link]
-
Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. Retrieved February 21, 2026, from [Link]
-
Pivaloyl chloride. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved February 21, 2026, from [Link]
-
Pivaloyl Chloride Industrial Lab Chemical with 99.99% Purity at Best Price. (n.d.). Alpha Chemika. Retrieved February 21, 2026, from [Link]
-
Cyclohexanecarbonyl chloride. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
-
CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024, June 17). YouTube. Retrieved February 21, 2026, from [Link]
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Characterization data for 3,6-Dihydro-2H-pyran-4-carboxylic acid derivatives
Characterization Data & Comparative Guide: 3,6-Dihydro-2H-pyran-4-carboxylic Acid Derivatives
Executive Summary: The Scaffold Advantage
In modern medicinal chemistry, the 3,6-dihydro-2H-pyran-4-carboxylic acid (DHP-4-COOH) scaffold represents a critical "middle ground" between the metabolic liability of phenyl rings and the conformational flexibility of saturated heterocycles.
Unlike its saturated analog (tetrahydropyran), the DHP core introduces a specific vector constraint due to the C4=C5 double bond. This guide provides an objective characterization comparison, focusing on why and when to deploy this scaffold versus its alternatives (Tetrahydropyran, Piperidine, Cyclohexene).
Key Differentiator: The DHP scaffold offers a unique "Half-Chair" geometry that positions substituents at specific dihedral angles unattainable by the standard chair conformation of saturated pyrans, often resulting in improved binding affinity for pockets requiring planar or semi-planar recognition elements.
Structural & Physicochemical Comparison
The decision to use a DHP derivative over a saturated Tetrahydropyran (THP) or a carbocyclic Cyclohexene is often driven by three factors: Lipophilicity (LogP) , pKa modulation , and Ring Geometry .
Table 1: Comparative Physicochemical Profile
| Feature | 3,6-Dihydro-2H-pyran-4-COOH | Tetrahydropyran-4-COOH | Cyclohex-3-ene-1-COOH |
| Structure | Unsaturated Ether (Allylic) | Saturated Ether | Unsaturated Carbocycle |
| Geometry | Rigid Half-Chair / Sofa | Flexible Chair | Half-Chair |
| ClogP | ~0.20 | ~0.15 | ~1.80 |
| pKa (Acid) | ~4.1 (Conjugated) | ~4.4 (Inductive only) | ~4.8 |
| H-Bonding | 1 Acceptor (Ether) | 1 Acceptor (Ether) | None |
| Metabolic Risk | Low (Epoxidation possible) | Low (Oxidative ring opening) | High (Allylic oxidation) |
| Solubility | High | High | Low |
Analyst Note: The lower pKa of the DHP derivative arises from the conjugation of the carboxylic acid with the C4=C5 double bond, stabilizing the carboxylate anion more effectively than the inductive effect alone in the THP analog.
Spectroscopic Characterization (The "Fingerprint")
Accurate identification of the 3,6-dihydro isomer (vs. the 3,4-dihydro enol ether or the saturated THP) is critical. The following data establishes the standard characterization profile.
A. 1H NMR Diagnostic Logic (400 MHz, CDCl3)
The presence of the vinyl proton at C5 is the primary diagnostic peak.
-
δ 6.95 – 7.10 ppm (1H, m, H-5): This signal is significantly deshielded due to the anisotropy of the adjacent carboxylic acid and the electron-withdrawing nature of the vinyl ether system.
-
δ 4.25 – 4.35 ppm (2H, m, H-6): These protons are unique; they are both allylic (adjacent to C=C) and alpha-to-oxygen, shifting them downfield compared to standard ether protons.
-
δ 3.80 – 3.90 ppm (2H, t, H-2): Standard alpha-to-oxygen protons.
-
δ 2.40 – 2.55 ppm (2H, m, H-3): Allylic methylene protons.
B. 13C NMR Key Shifts
-
C=O (Carboxyl): ~170 ppm.
-
C5 (Vinyl CH): ~135–140 ppm.
-
C4 (Quaternary Vinyl): ~128–132 ppm.[1]
-
C6 (O-CH2-C=): ~64–66 ppm.
C. Mass Spectrometry (ESI)
-
Ionization: Negative mode (ESI-) is preferred for the free acid [M-H]⁻ = 127.04.
-
Fragmentation: Common loss of CO2 (M-44) and retro-Diels-Alder fragmentation patterns are observed in EI-MS for ester derivatives.
Stability & Reactivity Profiling
A common misconception is that 3,6-dihydro-2H-pyrans are as unstable as their 3,4-dihydro isomers (enol ethers).
-
Acid Stability: 3,6-Dihydro-2H-pyran-4-COOH is an allylic ether , not an enol ether. It possesses moderate stability in dilute aqueous acid. However, under forcing acidic conditions (pH < 1, heat), it can isomerize to the thermodynamically more stable (but chemically more reactive) 3,4-dihydro enol ether, which then rapidly hydrolyzes.
-
Oxidation: The double bond is electron-deficient due to the carboxyl group, making it less susceptible to electrophilic epoxidation (e.g., mCPBA) compared to cyclohexene, but still reactive under vigorous conditions.
Decision Logic & Bioisosterism (Visualized)
The following diagram illustrates the decision tree for selecting the DHP scaffold during Lead Optimization.
Figure 1: Strategic decision tree for scaffold selection based on solubility, geometry, and H-bonding requirements.
Experimental Protocols
Protocol A: Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate (Representative Derivative)
This protocol avoids the instability of the free acid during purification by forming the ester.
-
Reagents: Tetrahydro-4-pyranone, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Triethylamine.
-
Enol Silane Formation: Treat tetrahydro-4-pyranone with TMSOTf/Et3N to generate the silyl enol ether.
-
Palladium Coupling: Perform a Pd-mediated carbonylation or coupling with a formate source (if starting from vinyl triflate).
-
Alternative (Standard): Acid-catalyzed dehydration of 4-hydroxy-tetrahydropyran-4-carboxylic acid esters.
-
-
Purification: Flash column chromatography (Hexane/EtOAc). Note: Silica gel can be slightly acidic; add 1% Et3N to the eluent to prevent isomerization.
Protocol B: Characterization Workflow
Figure 2: Step-by-step validation workflow to ensure scaffold integrity and correct isomer identification.
References
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for LogP methodologies).
-
PubChem. (2025).[2][3] 3,6-dihydro-2H-pyran-4-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Saturated Heterocycles. Journal of Organic Chemistry.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
EPA CompTox. (2025). Tetrahydro-2H-pyran-4-carboxylic acid Properties. US Environmental Protection Agency. Available at: [Link]
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A Senior Application Scientist's Guide to TLC Visualization of Pyran-4-carbonyl Chloride
In the landscape of pharmaceutical and chemical synthesis, pyran-4-carbonyl chloride and its derivatives, such as tetrahydro-2H-pyran-4-carbonyl chloride, are invaluable building blocks.[1] Their utility in constructing complex molecular architectures necessitates rigorous reaction monitoring, for which Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective tool. However, the successful application of TLC for this class of compounds is critically dependent on the final, and often challenging, step: visualization.
This guide provides a comparative analysis of various TLC visualization methods tailored for pyran-4-carbonyl chloride. We move beyond simple protocols to explore the underlying chemical principles, enabling researchers to make informed decisions for achieving sensitive and reliable detection. A significant challenge with this analyte is its inherent reactivity; the acid chloride moiety is susceptible to hydrolysis on the silica gel stationary phase, potentially converting to the corresponding carboxylic acid.[2][3] Furthermore, the saturated tetrahydropyran ring lacks a native chromophore, rendering standard UV visualization largely ineffective.[4][5] This guide will address these challenges head-on, providing a framework for robust analysis.
Part 1: The Non-Destructive Baseline - UV Light
Before employing any destructive method, initial analysis with Ultraviolet (UV) light is a mandatory first step. It is non-destructive, allowing the same plate to be used for subsequent chemical staining.[6][7]
Principle of UV Visualization
Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide), which glows brightly (typically green) under short-wave UV light (254 nm).[5][8] Compounds that can absorb light at this wavelength will quench the fluorescence, appearing as dark spots against the bright background.[9]
Applicability to Pyran-4-carbonyl Chloride
For saturated compounds like tetrahydro-2H-pyran-4-carbonyl chloride, which lack aromatic rings or extended conjugated systems, UV absorption at 254 nm is minimal to non-existent.[4] Therefore, the pure compound will likely be invisible under a UV lamp. However, this technique is crucial for:
-
Assessing Purity: Detecting any UV-active starting materials or impurities in the sample.
-
Baseline Confirmation: Confirming the absence of UV-active spots before proceeding to destructive staining.
Experimental Protocol: UV Visualization
-
After developing the TLC plate, allow the solvent to evaporate completely in a fume hood.
-
Place the dried plate under a UV lamp, observing it under short-wave (254 nm) UV light.
-
If any dark spots are visible against the fluorescent background, lightly circle them with a pencil.[7]
-
Record these observations before proceeding to chemical staining.
Part 2: Destructive Chemical Staining - A Comparative Analysis
Chemical stains react with the analyte on the TLC plate to produce a colored product. The choice of stain should be guided by the functional groups present in the target molecule: the carbonyl group, the pyran ether linkage, and the potential carboxylic acid resulting from hydrolysis.
Below, we compare several staining methods, categorized by their general mechanism.
A. Broad-Spectrum Oxidative Stains
These reagents are powerful oxidizing agents that react with a wide variety of organic compounds, making them excellent general-purpose stains.
-
Underlying Principle: The permanganate ion (MnO₄⁻), which is intensely purple, is a strong oxidizing agent. It reacts with any oxidizable functional group (alcohols, aldehydes, alkenes, etc.) and is reduced to manganese dioxide (MnO₂), a brown precipitate.[10][11] This results in the appearance of yellow-brown spots on a pink or purple background.[12][13]
-
Relevance: This stain will readily detect pyran-4-carbonyl chloride, likely through oxidation of the pyran ring or its hydrolyzed byproducts, especially with heating.
-
Verdict: An excellent, highly reliable general stain, though not specific. Its rapid reaction is ideal for quick checks.
-
Underlying Principle: This is a highly sensitive, universal stain containing Ce(IV) and Mo(VI), both potent oxidizing agents.[12][14] Upon heating, they oxidize the analyte and are reduced to lower oxidation states (like molybdenum blue), producing vivid, dark blue spots on a pale blue or greenish background.[13][14]
-
Relevance: CAM is effective for a vast range of functional groups, including carbonyls and ethers, making it exceptionally well-suited for visualizing pyran-4-carbonyl chloride.[14][15]
-
Verdict: One of the most sensitive and universal stains available. It is an outstanding choice when other methods fail, though it requires vigorous heating.[13]
B. Electrophilic & Condensation-Based Stains
These stains are acidic solutions of aromatic aldehydes that react with nucleophilic sites or carbonyl compounds on the plate to form highly conjugated, colored products.
-
Underlying Principle: Under the highly acidic conditions of the stain, p-anisaldehyde acts as an electrophile. It can react with nucleophiles or undergo acid-catalyzed condensation (aldol-type) reactions with carbonyl compounds.[6] The subsequent dehydration upon heating leads to extended conjugated systems that are intensely colored.[6]
-
Relevance: Given the presence of the carbonyl group and the ether oxygen in pyran-4-carbonyl chloride, this stain is expected to be very effective. It often produces a spectrum of colors for different compounds, which can be diagnostic.[12][16]
-
Verdict: A highly recommended stain for this compound class, offering excellent sensitivity and potentially differential coloration.
-
Underlying Principle: The mechanism is analogous to that of the p-anisaldehyde stain, with vanillin serving as the electrophilic aldehyde.[6][17] It is also a superb general-purpose reagent that yields a variety of colors upon heating.[18]
-
Relevance: Like anisaldehyde, vanillin is expected to react readily with the carbonyl moiety of the target molecule.
-
Verdict: A great alternative to p-anisaldehyde, with similar performance and broad applicability.
C. Functional Group-Specific Stains
These stains offer higher selectivity, allowing for the targeted visualization of specific functional groups, which can be a powerful diagnostic tool.
-
Underlying Principle: This reagent is a classic test for aldehydes and ketones. It reacts specifically with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a highly conjugated and typically yellow-to-orange solid.[8][19]
-
Relevance: This provides a highly specific method for confirming the presence of the carbonyl group in pyran-4-carbonyl chloride. It will not react with the hydrolyzed carboxylic acid, offering a way to distinguish between the two.
-
Verdict: An excellent choice for specific detection of the target compound. It typically does not require heating to develop the colored spot.[13]
-
Underlying Principle: This is a pH indicator that is blue at neutral or basic pH and turns yellow in the presence of acid (pKa < 5.0).[8][19]
-
Relevance: This stain is not for visualizing the acid chloride itself, but for detecting its primary degradation product: tetrahydropyran-4-carboxylic acid. If the acid chloride hydrolyzes on the TLC plate, this stain will reveal a yellow spot on a blue background.[19]
-
Verdict: A crucial diagnostic tool. Using this stain in parallel with a carbonyl-specific stain like 2,4-DNP can provide valuable information about the stability and integrity of the sample.
Comparative Summary and Recommendations
The choice of visualization method depends on the specific goal of the analysis, whether it be general detection, confirmation of a functional group, or assessment of degradation.
| Visualization Method | Principle | Target Moiety | Expected Result for Pyran-4-carbonyl Chloride | Sensitivity | Specificity |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic / Conjugated Systems | Invisible (unless UV-active impurities are present) | N/A | High (for UV-active compounds) |
| KMnO₄ | Oxidation | Most Organic Compounds | Yellow/Brown spot on purple background | High | Low |
| CAM | Oxidation | Most Organic Compounds | Dark blue spot on light blue/green background | Very High | Low |
| p-Anisaldehyde | Electrophilic Addition / Condensation | Nucleophiles, Carbonyls | Colored spot (e.g., blue, green, violet) | High | Medium |
| Vanillin | Electrophilic Addition / Condensation | Nucleophiles, Carbonyls | Colored spot (variety of colors) | High | Medium |
| 2,4-DNP | Hydrazone Formation | Aldehydes & Ketones | Yellow/Orange spot on pale background | Medium | High (for Carbonyls) |
| Bromocresol Green | pH Indicator | Acidic Groups (pKa < 5) | Yellow spot on blue background (for hydrolyzed acid) | Medium | High (for Acids) |
Recommended Workflow
For a comprehensive analysis of a reaction involving pyran-4-carbonyl chloride, a multi-faceted approach is recommended. This workflow ensures that all potential outcomes—the presence of the desired product, unreacted starting materials, and degradation—are considered.
Detailed Experimental Protocols
Safety Precaution: Always prepare and handle these staining solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Potassium Permanganate (KMnO₄) Stain
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH (w/v) in 200 mL of deionized water.[19]
-
Storage: Store in a sealed, amber glass bottle. The solution is stable for several months.
-
Application: Briefly dip the dried TLC plate into the solution using tweezers. Wick off the excess stain with a paper towel and gently warm the plate with a heat gun until yellow-brown spots appear against the purple background.[15]
Ceric Ammonium Molybdate (CAM) Stain
-
Preparation: In a fume hood, cautiously add 15 mL of concentrated H₂SO₄ to 235 mL of deionized water and allow to cool. To this acidic solution, add 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Stir until all solids have dissolved.[16]
-
Storage: Store in a sealed glass jar. The solution is stable for an extended period.[13]
-
Application: Dip the dried TLC plate into the stain, wipe off the excess, and heat vigorously with a heat gun. Spots will appear as dark blue on a pale blue-green background.[16]
p-Anisaldehyde Stain
-
Preparation: To 338 mL of 95% ethanol, add 3.75 mL of glacial acetic acid, 12.5 mL of concentrated H₂SO₄, and 9.2 mL of p-anisaldehyde.[20] Mix thoroughly.
-
Storage: Store refrigerated in a sealed, foil-wrapped jar to protect from light.
-
Application: Dip the dried TLC plate, remove excess stain, and heat gently with a heat gun. A range of colors should develop against a pale pink or purple background.[16][20]
Vanillin Stain
-
Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol. Carefully add 2.5 mL of concentrated sulfuric acid and mix well.
-
Storage: Store in a sealed glass jar in a cool, dark place.
-
Application: Dip the dried TLC plate, wipe off the excess, and heat with a heat gun until colored spots appear.[18]
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain
-
Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated H₂SO₄, 80 mL of water, and 200 mL of 95% ethanol.[19]
-
Storage: Store in a sealed glass bottle.
-
Application: Dip the dried TLC plate into the solution. Yellow to orange spots corresponding to aldehydes or ketones should appear quickly, often without heating.[8]
Bromocresol Green Stain
-
Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns from yellow to a faint blue color.[8][19]
-
Storage: Store in a sealed glass bottle.
-
Application: Dip the dried TLC plate into the solution. Acidic compounds will appear as yellow spots against a blue background, typically without heating.[8]
Conclusion
The effective TLC analysis of pyran-4-carbonyl chloride is not reliant on a single visualization technique, but rather on a systematic and logical combination of methods. While broad-spectrum oxidative stains like CAM and p-anisaldehyde provide excellent general sensitivity, the concurrent use of specific stains such as 2,4-DNP and Bromocresol Green offers invaluable, specific insights into the identity and stability of the analyte. By understanding the chemical principles behind each method and co-spotting with relevant standards like the corresponding carboxylic acid, researchers can overcome the inherent challenges of this compound class and achieve robust, reliable, and informative TLC results.
References
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Online] Available at: [Link]
-
Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Online] Available at: [Link]
-
TLC Stains. [Online document] Available at: [Link]
-
Gwang-Hee Kim, et al. (2022). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. PMC. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Online] Available at: [Link]
-
EPFL. TLC Visualization Reagents. [Online document] Available at: [Link]
-
Wikipedia. Vanillin–HCl staining. [Online] Available at: [Link]
-
TLC stains. [Online document] Available at: [Link]
-
TLC Stains/Dips. [Online document] Available at: [Link]
-
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Online] Available at: [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Online] Available at: [Link]
-
TLC Stains. [Online document] Available at: [Link]
-
TLC Visualization Methods. [Online document] Available at: [Link]
-
Chemguide. (2016, March 15). alkenes and potassium manganate(VII) (permanganate). [Online] Available at: [Link]
-
Wikipedia. Potassium permanganate. [Online] Available at: [Link]
-
Labster. TLC Visualization Methods - Theory pages. [Online] Available at: [Link]
-
Reddit. (2024, September 17). TLC stains for Acyl halides. [Online] Available at: [Link]
-
Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of alkenes with cold dilute potassium manganate(VII) solution. [Online] Available at: [Link]
-
Quora. (2019, August 27). Why do you use UV light to detect the organic compounds on a TLC plate?. [Online] Available at: [Link]
-
Scribd. TLC Visualization Techniques. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Online] Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2020). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. [Online] Available at: [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. [Online] Available at: [Link]
-
ES Materials & Manufacturing. (2021, April 17). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. [Online] Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
